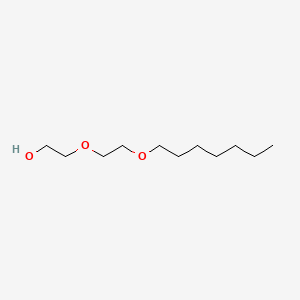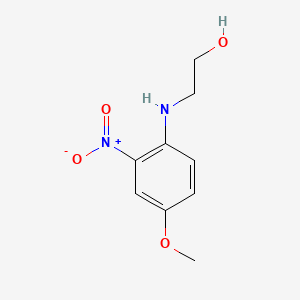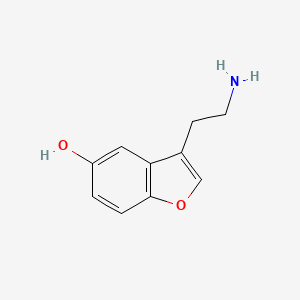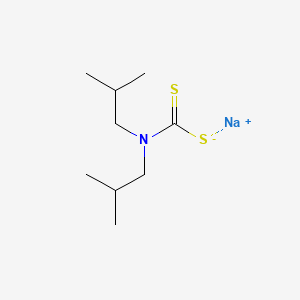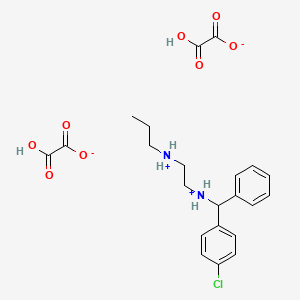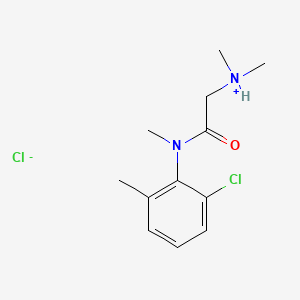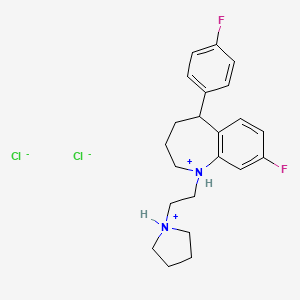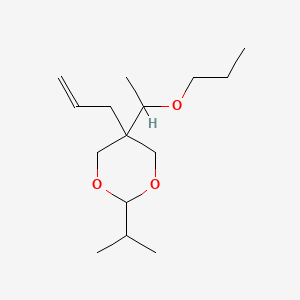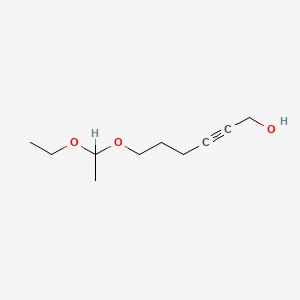
6-(1-Ethoxyethoxy)hex-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Ethoxyethoxy)hex-2-yn-1-ol is an organic compound with the molecular formula C₁₀H₁₈O₂. It is characterized by a hex-2-yn-1-ol backbone with an ethoxyethoxy group attached to the sixth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-ethoxyethoxy)hex-2-yn-1-ol typically involves the reaction of hex-2-yne-1-ol with ethylene oxide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-(1-Ethoxyethoxy)hex-2-yn-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Substitution reactions can result in the formation of ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry: 6-(1-Ethoxyethoxy)hex-2-yn-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including its potential use in drug development.
Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism by which 6-(1-ethoxyethoxy)hex-2-yn-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
1-Hexyne, 6-(1-ethoxyethoxy): Similar structure but with a different functional group.
1-Hexyne, 6-(1-propoxyethoxy): Similar but with a propoxy group instead of ethoxy.
Uniqueness: 6-(1-Ethoxyethoxy)hex-2-yn-1-ol is unique due to its specific ethoxyethoxy group, which imparts distinct chemical properties compared to similar compounds. This group can influence the reactivity and stability of the molecule, making it suitable for specific applications.
Propiedades
Número CAS |
61565-20-6 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
6-(1-ethoxyethoxy)hex-2-yn-1-ol |
InChI |
InChI=1S/C10H18O3/c1-3-12-10(2)13-9-7-5-4-6-8-11/h10-11H,3,5,7-9H2,1-2H3 |
Clave InChI |
PNORXTMXJGBDBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCCCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


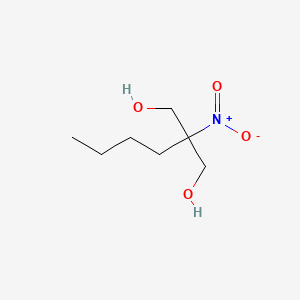
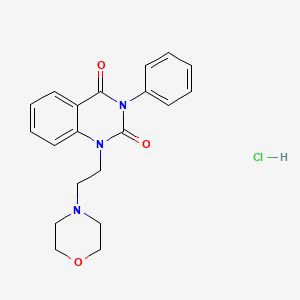
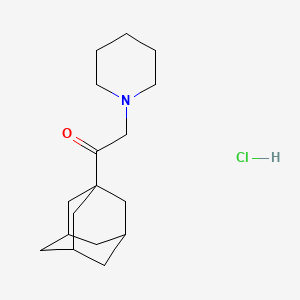
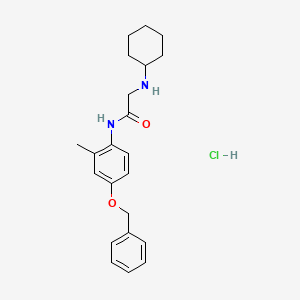
![3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15346093.png)
